![molecular formula C15H22ClNO3 B3969847 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride](/img/structure/B3969847.png)
1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride
Overview
Description
1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride, also known as mebeverine hydrochloride, is a medication primarily used to treat irritable bowel syndrome (IBS). It belongs to the class of antispasmodic drugs, which work by relaxing the smooth muscles in the gut.
Mechanism of Action
Mebeverine hydrochloride works by blocking the calcium channels in the smooth muscles of the gut, which prevents the muscles from contracting excessively. This results in a reduction of the symptoms of IBS, such as abdominal pain and bloating.
Biochemical and Physiological Effects:
Mebeverine hydrochloride does not have any significant biochemical or physiological effects other than its antispasmodic activity. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The metabolites are excreted in the urine.
Advantages and Limitations for Lab Experiments
Mebeverine hydrochloride is a useful tool for studying the physiology of the gastrointestinal tract. Its antispasmodic activity can be used to investigate the role of smooth muscle contraction in various gastrointestinal disorders. However, 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride has limitations in terms of its specificity and selectivity. It may also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride. One area of interest is the development of more selective and specific antispasmodic drugs that target the calcium channels in the gut. Another area of research is the investigation of the role of this compound hydrochloride in other gastrointestinal disorders, such as inflammatory bowel disease and gastroesophageal reflux disease. Finally, further studies are needed to determine the long-term safety and efficacy of this compound hydrochloride in the treatment of IBS.
Scientific Research Applications
Mebeverine hydrochloride has been extensively studied for its efficacy in treating IBS. Several clinical trials have shown that 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride significantly reduces the symptoms of IBS, including abdominal pain, bloating, and diarrhea. In addition, this compound hydrochloride has been studied for its potential use in other gastrointestinal disorders, such as functional dyspepsia and diverticular disease.
properties
IUPAC Name |
(1-methylpiperidin-3-yl) 4-ethoxybenzoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-18-13-8-6-12(7-9-13)15(17)19-14-5-4-10-16(2)11-14;/h6-9,14H,3-5,10-11H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMMCWNUHICWHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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